![molecular formula C15H20N2O2 B14352627 3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile CAS No. 91037-59-1](/img/structure/B14352627.png)
3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile is an organic compound with a complex structure that includes a nitrile group, an ether linkage, and a substituted amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-oxobutylamine with phenyl isocyanate to form the intermediate 3-oxobutyl(phenyl)amine. This intermediate is then reacted with 2-bromoethanol to introduce the ethoxy group, followed by a reaction with acrylonitrile to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile and ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are often employed.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into binding sites, affecting the function of proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}butanenitrile
- 3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}pentanenitrile
Uniqueness
3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
91037-59-1 |
|---|---|
Fórmula molecular |
C15H20N2O2 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
3-[2-[N-(3-oxobutyl)anilino]ethoxy]propanenitrile |
InChI |
InChI=1S/C15H20N2O2/c1-14(18)8-10-17(11-13-19-12-5-9-16)15-6-3-2-4-7-15/h2-4,6-7H,5,8,10-13H2,1H3 |
Clave InChI |
XBSZGNSDTJMVTC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCN(CCOCCC#N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





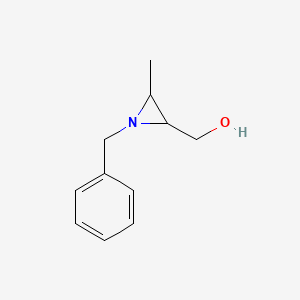

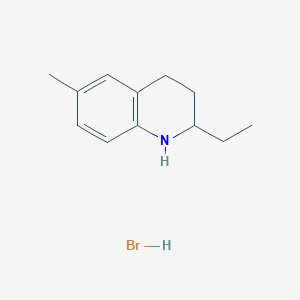
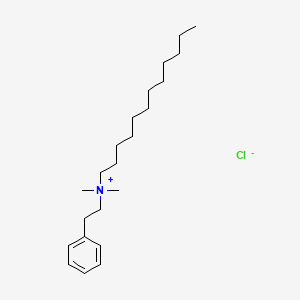

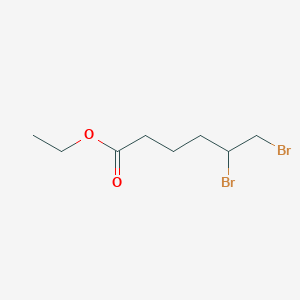

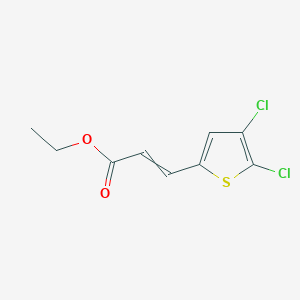
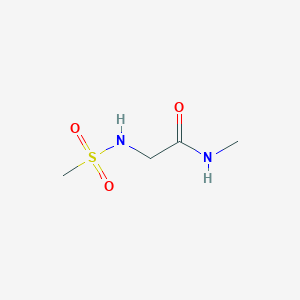
![N-{2-[(Naphthalen-1-yl)methylidene]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine](/img/structure/B14352620.png)
![1-[2-(Ethylsulfanyl)ethyl]piperidine](/img/structure/B14352621.png)
